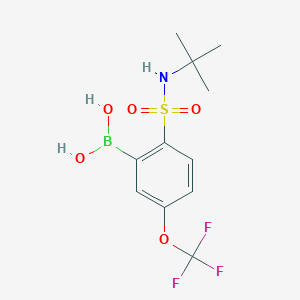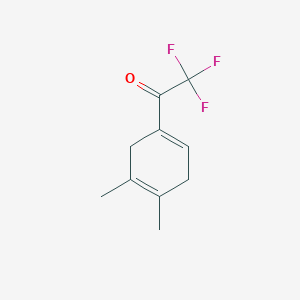
Methyl 4-methylazepane-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-methylazepane-4-carboxylate is a chemical compound belonging to the class of azepane derivatives. Azepanes are seven-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methylazepane-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methylazepane with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Methyl 4-methylazepane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 4-methylazepane-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
作用機序
The mechanism of action of Methyl 4-methylazepane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
類似化合物との比較
Methyl 4-methylazepane-4-carboxylate can be compared with other azepane derivatives such as:
Ethyl 2-substituted-4-methylthiazole-5-carboxylates: These compounds also contain a heterocyclic ring and exhibit similar chemical reactivity.
Methylpyrazolo [1,5-a]pyrazine-4-carboxylates: These compounds share structural similarities and are used in similar applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other azepane derivatives.
特性
分子式 |
C9H17NO2 |
|---|---|
分子量 |
171.24 g/mol |
IUPAC名 |
methyl 4-methylazepane-4-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-9(8(11)12-2)4-3-6-10-7-5-9/h10H,3-7H2,1-2H3 |
InChIキー |
ZWUHUKMSQMNQFC-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCNCC1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(E)-2-[(1S,4aR,5S,6S,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(1S,4aR,5S,6S,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one](/img/structure/B12852885.png)









![2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B12852956.png)

